5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine
CAS No.:
Cat. No.: VC16015268
Molecular Formula: C6H4Br2S3
Molecular Weight: 332.1 g/mol
* For research use only. Not for human or veterinary use.
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine -](/images/structure/VC16015268.png)
Specification
Molecular Formula | C6H4Br2S3 |
---|---|
Molecular Weight | 332.1 g/mol |
IUPAC Name | 5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine |
Standard InChI | InChI=1S/C6H4Br2S3/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2 |
Standard InChI Key | ZGMKNAXQTFUEIZ-UHFFFAOYSA-N |
Canonical SMILES | C1CSC2=C(SC(=C2S1)Br)Br |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Configuration
The compound’s systematic name, 5,7-dibromo-2,3-dihydrothieno[3,4-b] dithiine, reflects its bicyclic structure comprising a thiophene ring fused to a 1,4-dithiine moiety. The numbering system assigns positions 5 and 7 to the bromine substituents, while the 2,3-dihydro designation indicates partial saturation of the dithiine ring . Notably, some literature conflates this compound with its oxygen analog, 5,7-dibromo-2,3-dihydrothieno[3,4-b] dioxine (CAS 174508-31-7), which replaces sulfur atoms with oxygen in the dithiine ring . This distinction is critical for accurate application in electronic materials, as sulfur-rich systems exhibit higher polarizability and conductivity.
Crystallographic and Spectroscopic Data
X-ray diffraction studies of related brominated thieno-dithiines reveal planar fused rings with dihedral angles of –, minimizing steric strain. Bromine atoms adopt equatorial positions, with bond lengths of (C–Br) and (C–S) . Nuclear magnetic resonance (NMR) spectra display characteristic shifts:
Synthesis and Reaction Chemistry
Bromination Protocols
The synthesis begins with 3,4-ethylenedithiothiophene, which undergoes electrophilic bromination using -bromosuccinimide (NBS) in dimethylformamide (DMF) at –. The reaction mechanism proceeds via a bromonium ion intermediate, with regioselectivity governed by the electron-donating dithiine moiety:
Table 1: Optimization of Bromination Conditions
Parameter | Optimal Value | Yield (%) |
---|---|---|
Solvent | DMF | 82 |
Temperature (°C) | 0–5 | 89 |
NBS Equivalents | 2.2 | 78 |
Post-Synthetic Modifications
The dibromo derivative serves as a precursor for cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids introduces functional groups at positions 5 and 7, enabling tuning of electronic properties :
Physicochemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of and decomposition onset at , attributable to C–Br bond cleavage . The compound exhibits polymorphism, with two crystalline forms:
Solubility and Partitioning
Solubility spans polar aprotic solvents ( in DMF) but is limited in water () . The octanol-water partition coefficient () of indicates moderate lipophilicity, suitable for polymer processing.
Applications in Advanced Materials
Conducting Polymers
As a monomer, the compound polymerizes into poly(3,4-ethylenedithiothiophene) (PEDTT), which demonstrates a conductivity of —40% higher than PEDOT due to sulfur’s polarizability. Doping with FeCl enhances conductivity to , making it viable for:
Semiconductor Additives
Incorporating 5 wt% of the dibromo derivative into poly(3-hexylthiophene) (P3HT) increases hole mobility from to , attributed to π-π stacking enhancements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume